
4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Descripción general
Descripción
4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. The specific structure of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid suggests that it is a cyclic compound with a carboxylic acid functional group attached to the benzofuran ring system.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods, including electrochemical synthesis. In one study, the electrochemical oxidation of 3,4-dihydroxybenzoic acid was investigated in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone as a nucleophile. This process led to the formation of a benzofuran derivative through a 1,4-(Michael) addition reaction under electro-decarboxylation conditions . Although the specific compound 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is not mentioned, the methodology could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The additional substituents and functional groups, such as the carboxylic acid in the compound of interest, influence the chemical behavior and properties of the molecule. The structure is typically elucidated using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including nucleophilic addition and electrochemical reactions. The electrochemical study mentioned earlier demonstrates the potential for benzofuran derivatives to be synthesized through controlled electrochemical reactions . Additionally, the unexpected formation of a phthalide–carboxamide-bearing system from a 3,4-diaminoisocoumarine derivative indicates that benzofuran compounds can participate in complex transformations, which may include cyclization and rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives like 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid are influenced by their molecular structure. The presence of a carboxylic acid group, for example, would confer acidic properties and increase solubility in polar solvents. The electrochemical properties of such compounds can be studied using techniques like cyclic voltammetry and controlled-potential coulometry, which provide insights into their redox behavior . The specific properties of the compound would need to be determined experimentally, as the provided papers do not directly address this compound.
Aplicaciones Científicas De Investigación
-
Chemical Synthesis
-
Organic Synthesis
-
Pharmaceutical Research
-
Natural Product Synthesis
Propiedades
IUPAC Name |
4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h4H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABBWECRHZNMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351926 | |
| Record name | 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
CAS RN |
56671-28-4 | |
| Record name | 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrahydro-4-oxobenzofuran- 3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

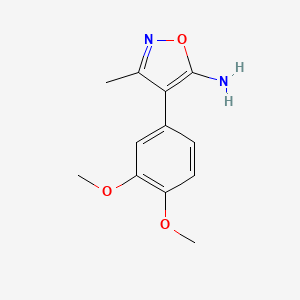
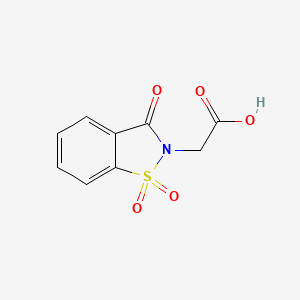

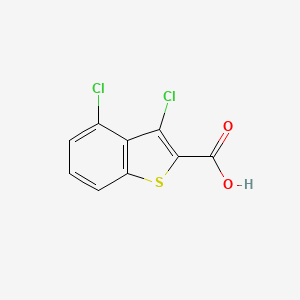
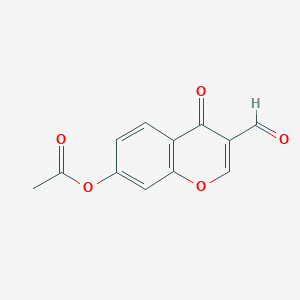

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)



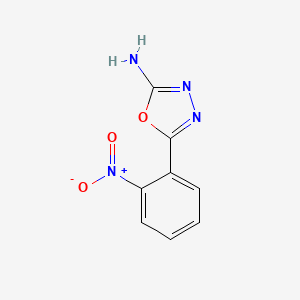
![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)
